molecular formula C11H13N3O2S2 B2924014 N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-N-methylmethanesulfonamide CAS No. 852388-68-2

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-N-methylmethanesulfonamide

Cat. No.: B2924014
CAS No.: 852388-68-2
M. Wt: 283.36
InChI Key: YIXKIEAVBDBFMZ-UHFFFAOYSA-N
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Description

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-N-methylmethanesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, and a phenyl group attached to the nitrogen atom of the sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-N-methylmethanesulfonamide typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea.

  • Phenyl Group Attachment: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction involving the thiazole derivative and an appropriate phenyl halide.

  • Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Electrophilic reagents like nitric acid (HNO3) or halogens (Cl2, Br2) can be used under controlled conditions.

Major Products Formed:

  • Oxidation: Thiazole sulfoxides or sulfones.

  • Reduction: Reduced amines or other derivatives.

  • Substitution: Nitrophenyl or halophenyl derivatives.

Scientific Research Applications

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-N-methylmethanesulfonamide has several scientific research applications:

  • Medicinal Chemistry: This compound can be used as a building block for the synthesis of various pharmaceuticals, including antifungal, antibacterial, and anticancer agents.

  • Biology: It can be employed in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Material Science: The compound's unique properties make it suitable for the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-N-methylmethanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-N-methylmethanesulfonamide can be compared with other thiazole derivatives, such as:

  • Thiazole itself: A simpler compound without the phenyl or sulfonamide groups.

  • Thiazole-2-carboxamide: A thiazole derivative with a carboxamide group instead of a sulfonamide group.

  • Thiazole-4-carboxylic acid: Another thiazole derivative with a carboxylic acid group.

Uniqueness: The presence of both the phenyl group and the sulfonamide group in this compound gives it unique chemical and biological properties compared to other thiazole derivatives.

Properties

IUPAC Name

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S2/c1-14(18(2,15)16)9-5-3-8(4-6-9)10-7-17-11(12)13-10/h3-7H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXKIEAVBDBFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C2=CSC(=N2)N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852388-68-2
Record name N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-N-methylmethanesulfonamide
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